molecular formula C11H12N2O3S B8412917 N,1-Dimethyl-1,4-dihydro-4-oxo-3-quinolinesulfonamide

N,1-Dimethyl-1,4-dihydro-4-oxo-3-quinolinesulfonamide

Cat. No. B8412917
M. Wt: 252.29 g/mol
InChI Key: UMBKNZYONDDZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04772614

Procedure details

A mixture of 1-methyl-4-oxo-1,4-dihydroquinoline-3-sulphonyl chloride (3.56 g) and aqueous methylamine (30% w/v; 100 ml) was stirred at room temperature for 1 hour. The precipitated solid was filtered off, washed with water and crystallised from aqueous acetic acid to give the compound 1,N-dimethyl-4-oxo-1,4-dihydroquinoline-3-sulphonamide, m.p. 248°-250°.
Name
1-methyl-4-oxo-1,4-dihydroquinoline-3-sulphonyl chloride
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4]([S:13](Cl)(=[O:15])=[O:14])=[CH:3]1.[CH3:17][NH2:18]>>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4]([S:13]([NH:18][CH3:17])(=[O:15])=[O:14])=[CH:3]1

Inputs

Step One
Name
1-methyl-4-oxo-1,4-dihydroquinoline-3-sulphonyl chloride
Quantity
3.56 g
Type
reactant
Smiles
CN1C=C(C(C2=CC=CC=C12)=O)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallised from aqueous acetic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=C(C(C2=CC=CC=C12)=O)S(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.